Acetaminophen Mercapurate Disodium Salt

Description

Contextualizing Acetaminophen (B1664979) Metabolism within Experimental Systems

The study of acetaminophen metabolism is fundamental to understanding its therapeutic effects and the mechanisms underlying its potential toxicity. Researchers employ a variety of experimental systems, from in vitro cell cultures to in vivo animal models, to elucidate the complex biotransformation of this drug. A primary focus of these investigations is the formation of N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and toxic intermediate. nih.govnih.gov The detoxification of NAPQI is a critical cellular process, and its study across different experimental platforms provides valuable insights into species- and system-specific metabolic capacities.

In vitro models, such as primary hepatocytes and liver microsomes, offer a controlled environment to study the enzymatic reactions involved in acetaminophen metabolism. frontiersin.org For instance, studies using rat liver microsomes have been instrumental in characterizing the covalent binding of acetaminophen metabolites to cellular proteins, a key event in the initiation of toxicity. nih.gov Cell lines like HepG2/C3A, when cultured in microfluidic biochips that mimic the in vivo microenvironment, have shown metabolic profiles of acetaminophen that are more aligned with human physiological responses compared to traditional petri dish cultures. researchgate.net These systems allow for the precise measurement of metabolite formation, including the precursors to acetaminophen mercapturate, under varying conditions.

In vivo animal models, particularly mice, are considered highly relevant for studying acetaminophen hepatotoxicity as the mechanisms of injury closely resemble those in humans. frontiersin.orgnih.gov Studies in mice have been crucial in understanding the dose-dependent nature of acetaminophen toxicity and the protective role of detoxification pathways. dtu.dk Conversely, rats are known to be less susceptible to acetaminophen-induced liver injury, making them a useful comparative model to investigate the factors that confer resistance to toxicity. frontiersin.orgnih.gov Porcine models have also been utilized, revealing species-specific differences in metabolism, such as a lower sulfation capacity compared to humans. tandfonline.com The quantification of acetaminophen and its metabolites, including the mercapturate conjugate, in the plasma and urine of these animal models provides critical data for pharmacokinetic and toxicokinetic analyses. researchgate.netnih.gov

| Analyte | Lower Limit of Quantification (µg/mL) | Upper Limit of Quantification (µg/mL) |

|---|---|---|

| Acetaminophen (APAP) | 16 | 500 |

| APAP-Glucuronide (APAP-G) | 3.00 | 93.7 |

| APAP-Sulfate (APAP-S) | 2.75 | 85.9 |

| APAP-Cysteine (APAP-Cys) | 0.44 | 13.9 |

| APAP-N-acetylcysteine (APAP-NAC) | 0.84 | 17.5 |

| APAP-Glutathione (APAP-SG) | 0.58 | 18.2 |

Significance of Sulfur-Containing Metabolites in Research Paradigms

Sulfur-containing molecules play a pivotal role in a vast array of biological processes, and their study is a significant paradigm in biochemical and pharmacological research. In the context of drug metabolism, the tripeptide glutathione (B108866) (GSH), with its reactive sulfhydryl group, is of paramount importance. medchemexpress.comresearchgate.net The conjugation of xenobiotics and their reactive metabolites with glutathione is a major detoxification pathway, converting harmful electrophilic species into more water-soluble and readily excretable forms. acs.orgnih.gov This process, which leads to the formation of mercapturic acids, is a key focus in studies of drug safety and efficacy.

The mercapturic acid pathway is a multi-step process that begins with the enzymatic conjugation of an electrophile with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govcas.cz The resulting glutathione S-conjugate is then sequentially metabolized to a cysteinylglycine (B43971) S-conjugate, a cysteine S-conjugate, and finally, an N-acetyl-l-cysteine S-conjugate, or mercapturic acid. nih.gov The study of this pathway is a central research paradigm for understanding how organisms defend themselves against chemical insults. Urinary mercapturic acids are often used as biomarkers of exposure to specific chemicals. nih.gov

In the case of acetaminophen, the formation of acetaminophen mercapturate is a direct consequence of the detoxification of NAPQI by glutathione. nih.govmedchemexpress.com Therefore, the quantification of acetaminophen mercapturate and its precursors in biological fluids serves as an indirect measure of the extent of NAPQI formation and the capacity of the glutathione-dependent detoxification system. Research into the dynamics of glutathione depletion and repletion, and the subsequent formation of sulfur-containing acetaminophen metabolites, is crucial for understanding the threshold for acetaminophen-induced hepatotoxicity. Furthermore, the study of how certain compounds can modulate glutathione levels or the activity of GSTs is an active area of research for developing protective strategies against drug-induced liver injury.

Role of Acetaminophen Mercapturate as a Model Compound in Mechanistic Studies

While acetaminophen itself is a widely used model compound for studying drug-induced liver injury, its metabolite, acetaminophen mercapturate, serves as a valuable model for investigating the intricacies of the mercapturic acid pathway and the broader field of xenobiotic metabolism. The well-characterized pathway of its formation from a highly reactive intermediate makes it an excellent tool for probing the efficiency and capacity of cellular detoxification systems.

In mechanistic studies, the detection and quantification of acetaminophen mercapturate are often used to assess the activity of the glutathione conjugation pathway in various experimental models. For example, measuring the levels of acetaminophen mercapturate in response to different doses of acetaminophen can provide insights into the saturation kinetics of the detoxification process. Furthermore, studies investigating the effects of other drugs or compounds on acetaminophen metabolism often use the levels of acetaminophen mercapturate as a key endpoint to determine if the test compound inhibits or induces the glutathione conjugation pathway.

The inhibition of glutathione reductase by the acetaminophen-glutathione conjugate has been demonstrated in vitro, suggesting a potential feedback mechanism that could contribute to acetaminophen toxicity. This highlights how the study of specific mercapturate pathway intermediates can reveal novel aspects of cellular toxicology. Moreover, the use of isotopically labeled analogs of acetaminophen in mechanistic studies allows for the precise tracing of the metabolic fate of the drug, with the labeled acetaminophen mercapturate serving as a definitive marker of the detoxification of the reactive metabolite, NAPQI. dtu.dk

| Concentration of Conjugate (mM) | Enzyme Activity (% of Control) |

|---|---|

| 0.37 | 79 ± 7 |

| 1.48 | 67 ± 2 |

| 3.70 | 39 ± 7 |

Structure

3D Structure of Parent

Properties

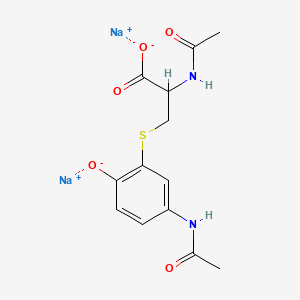

Molecular Formula |

C13H14N2Na2O5S |

|---|---|

Molecular Weight |

356.31 g/mol |

IUPAC Name |

disodium;2-acetamido-3-(5-acetamido-2-oxidophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C13H16N2O5S.2Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

SPMHRFYUMSFOQT-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Applications

Purification and Purity Assessment Techniques for Research-Grade Material

Achieving high purity is essential for research-grade analytical standards. Following synthesis, the crude acetaminophen (B1664979) mercapturate must undergo rigorous purification and subsequent purity assessment.

Purification Techniques:

Recrystallization: This is a common method for purifying crude solid products. The crude material is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the solvent. uwaterloo.ca

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for isolating the target compound from unreacted starting materials and side products.

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, where the compound of interest is selectively adsorbed onto a solid support and then eluted with an appropriate solvent, separating it from impurities. frontiersin.org

Treatment with Activated Carbon: Activated carbon can be used to remove colored impurities, a technique often employed in the purification of acetaminophen itself. google.comgoogleapis.comgoogle.com

Purity Assessment: The purity of the final product is confirmed using a combination of analytical methods.

High-Performance Liquid Chromatography (HPLC): Used to determine the percentage purity by separating the main compound from any residual impurities. usp.org

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the synthesized compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and integrity of the compound and detecting any structural impurities.

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a crystalline solid. alvernia.edu

| Technique | Purpose in Purification/Assessment |

| Recrystallization | Purification of the final solid product. uwaterloo.ca |

| Preparative HPLC | High-resolution purification of the compound. |

| Solid-Phase Extraction (SPE) | Sample cleanup and removal of impurities. frontiersin.org |

| Analytical HPLC | Quantitative assessment of purity. usp.org |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identity. researchgate.net |

| NMR Spectroscopy | Structural elucidation and identification of impurities. |

Derivatization for Advanced Spectroscopic and Structural Investigations

Chemical derivatization is often employed to enhance the analytical properties of acetaminophen mercapturate, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). Derivatization can increase the volatility, thermal stability, and ionization efficiency of the analyte, leading to improved sensitivity and chromatographic resolution.

Common derivatization strategies include:

Alkoxycarbonylation: The formation of alkoxycarbonyl derivatives of acetaminophen-thioether metabolites has been shown to be effective for their analysis by mass spectrometry. nih.gov This method is advantageous for its applicability in aqueous solutions. nih.gov

Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) can be used to replace acidic protons (on hydroxyl and carboxyl groups) with silyl (B83357) groups, increasing the volatility of the molecule for GC-MS analysis. researchgate.net

Acylation/Esterification: Treatment with reagents like heptafluorobutyric anhydride (B1165640) can modify the polar functional groups, making the compound more amenable to GC-MS analysis. researchgate.net

| Derivatization Method | Reagent Example | Analytical Technique Enhanced |

| Alkoxycarbonylation | Ethyl chloroformate | Mass Spectrometry (MS) nih.gov |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Acylation | Heptafluorobutyric anhydride | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

Isotopic Labeling Approaches for Metabolic Tracing Studies

Isotopic labeling is an indispensable tool for studying the metabolic fate of drugs. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) into the acetaminophen molecule, researchers can trace its conversion to various metabolites, including acetaminophen mercapturate. criver.com

For instance, administering acetaminophen labeled with deuterium ([²H₄]-APAP) or in the acetyl group ([acetyl-²H₃]-APAP) allows for the unambiguous identification of its metabolites by mass spectrometry, as they will exhibit a characteristic mass shift compared to their unlabeled counterparts. nih.gov This approach is crucial for differentiating drug-derived metabolites from endogenous compounds, quantifying metabolic flux, and identifying novel metabolic pathways. nih.govnih.gov Quantitative proteomics approaches using ¹⁸O/¹⁶O labeling have also been applied to identify biomarkers of acetaminophen-induced toxicity. nih.gov

| Stable Isotope | Symbol | Application in Metabolic Studies |

| Deuterium | ²H or D | Tracing metabolic pathways and quantifying metabolite formation. nih.gov |

| Carbon-13 | ¹³C | Elucidating reaction mechanisms and metabolic flux analysis. |

| Nitrogen-15 | ¹⁵N | Following the fate of nitrogen-containing functional groups. |

| Oxygen-18 | ¹⁸O | Used in quantitative proteomics to study drug-induced cellular changes. nih.gov |

Biochemical Formation and Enzymology in Controlled Experimental Models

Formation from N-Acetyl-p-benzoquinone Imine (NAPQI) in Subcellular Fractions and Cell Lines

In controlled laboratory settings, the conjugation of NAPQI with glutathione (B108866) is observed in subcellular fractions, such as liver microsomes, and in various cell line models. nih.gov NAPQI, generated from acetaminophen (B1664979) through the action of cytochrome P450 enzymes, is a highly reactive electrophile. port.ac.uktaylorandfrancis.com Its detoxification is primarily achieved through conjugation with the nucleophilic thiol group of glutathione. clinpgx.org Studies using isolated hepatocytes demonstrate that this conjugation is an extremely rapid process. nih.gov When NAPQI is introduced to hepatocytes, it readily reacts with GSH to form an acetaminophen-glutathione conjugate. nih.gov This detoxification pathway is crucial; once cellular glutathione stores are depleted, NAPQI can covalently bind to cellular macromolecules, a key event in the initiation of cytotoxicity. nih.govnih.govresearchgate.net

Role of Glutathione-S-Transferases (GSTs) in Conjugation

The conjugation of NAPQI with glutathione can occur spontaneously but is significantly accelerated by the family of enzymes known as Glutathione-S-Transferases (GSTs). nih.govcas.cz These enzymes play a pivotal role in the detoxification of a wide range of xenobiotics, including reactive drug metabolites like NAPQI. frontiersin.org The GST-mediated reaction is a critical protective mechanism within the cell, efficiently neutralizing NAPQI before it can interact with other vital cellular components. researchgate.net

The GST enzyme family comprises several isoforms, and in vitro studies have shown that they exhibit different efficiencies in catalyzing the conjugation of NAPQI with GSH. frontiersin.org Research indicates that among the various GSTs, the Pi class (GSTP1-1) is a particularly effective catalyst for this reaction in both rat and human systems. nih.govresearchgate.net Studies comparing different rat liver GST isoenzymes have demonstrated a clear hierarchy in their ability to facilitate this conjugation. Similarly, human GST isoforms π, δ, and μ also show distinct activities. nih.gov In vitro experiments using recombinantly-expressed human GSTs (GSTA1, M1, M2, or P1) have been employed to characterize the specific binding and conjugation of NAPQI. frontiersin.org

| Species | GST Isoform Order of Efficacy (Highest to Lowest) |

|---|---|

| Rat | 7-7 > 2-2 > 1-1 > 3-3 > 4-4 |

| Human | π (pi) > δ (delta) > μ (mu) |

Data sourced from Coles, B., et al. (1988). nih.gov

Kinetic studies have provided quantitative data on the efficiency of various GST isoforms in catalyzing the reaction between NAPQI and glutathione. Stopped-flow kinetic analysis has been used to determine the Michaelis constant (Km) and catalytic rate constant (kcat) for several rat liver GSTs. nih.gov These enzymes generally display a random sequential kinetic mechanism, where either substrate can bind to the enzyme first. mdpi.com The enzyme facilitates the reaction by binding both GSH and the electrophilic substrate (NAPQI), thereby increasing the effective concentration of the reactants and activating the thiol group of GSH for nucleophilic attack. researchgate.net

| GST Isoenzyme | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| 1-1 | 27 | 90 |

| 2-2 | 1.3 | 37 |

| 3-3 | 7 | 5.1 |

| 7-7 | 7 | 165 |

Data represents values for the enzymatic reaction between GSH and NAPQI. Sourced from Coles, B., et al. (1988). nih.gov

Non-Enzymatic Conjugation Pathways in Vitro

In addition to the enzyme-catalyzed pathway, NAPQI can react directly with glutathione in a non-enzymatic, spontaneous reaction. nih.gov This spontaneous reaction is rapid and becomes the dominant detoxification route when concentrations of both NAPQI and GSH are high. nih.gov Kinetic studies have shown the reaction to be first order with respect to NAPQI and GSH, and inversely proportional to the hydrogen ion concentration. nih.gov At a physiological pH of 7.0 and a temperature of 25°C, the second-order rate constant for this spontaneous reaction is approximately 3.2 x 10⁴ M⁻¹s⁻¹. nih.gov The non-enzymatic reaction yields three products in a 2:1:1 ratio: the 3-(glutathion-S-yl)acetaminophen conjugate, the parent compound acetaminophen (a reduction product), and glutathione disulfide (GSSG, an oxidation product). nih.govnih.gov The calculated activation energy for the nucleophilic attack of the deprotonated sulfur atom of GSH on the C3 atom of NAPQI is 12.9 kcal/mol, indicating a very fast reaction. researchgate.net

Preclinical and Comparative In Vivo Metabolic Studies (Non-Human Species)

Significant differences in acetaminophen metabolism and subsequent conjugate formation exist among various non-human species, which accounts for their varying susceptibility to acetaminophen-induced toxicity. nih.gov These differences are largely attributed to the rate at which acetaminophen is converted to its reactive metabolite, NAPQI. nih.gov

Preclinical studies have highlighted marked species-specific variations in the metabolic pathways of acetaminophen. Mice, for example, are known to be more sensitive to acetaminophen toxicity than rats. nih.gov This increased sensitivity is linked to a higher fractional bioactivation of acetaminophen to NAPQI in mice. nih.gov In contrast, hepatocytes from rats and humans are much more resistant to the toxic effects of acetaminophen, which correlates with a lower rate of NAPQI formation. nih.gov However, when exposed directly to NAPQI, hepatocytes from all tested species (hamster, mouse, rat, and human) show no significant differences in sensitivity, suggesting the primary determinant of species-specific toxicity is the rate of metabolite formation, not a differential ability to handle NAPQI once it is formed. nih.gov The pig has been identified as a poor model for human studies due to low sulfation and the detection of only small amounts of NAPQI-derived glutathione-related metabolites. nih.gov

| Species | Rate of NAPQI Formation | Sensitivity to Acetaminophen Toxicity | Primary Metabolic Pathways |

|---|---|---|---|

| Mouse | High | High | Higher fraction bioactivated to NAPQI compared to rats. nih.gov |

| Rat | Low | Low | Major metabolite is the sulfate (B86663) conjugate. nih.gov |

| Hamster | High | High | Similar sensitivity to mice. nih.gov |

| Pig | Low | (Varies) | Low sulfation, mainly phenolic glucuronide; low levels of NAPQI-derived metabolites. nih.gov |

Interaction with Endogenous Biochemical Pathways in Experimental Systems

Impact on Glutathione Homeostasis in Cell-Free Systems

The formation of the acetaminophen mercapturate precursor, the glutathione conjugate, directly impacts cellular glutathione (GSH) homeostasis by consuming GSH pools. taylorandfrancis.com The process is initiated by the cytochrome P450-mediated conversion of acetaminophen to the reactive metabolite NAPQI. nih.gov In the event of excessive NAPQI formation, the cellular stores of GSH can be depleted. wikipedia.org

Beyond simple depletion, research in experimental systems has revealed a more direct interaction between acetaminophen's reactive metabolite and the machinery of glutathione synthesis. In vitro studies have shown that NAPQI can directly inhibit key enzymes responsible for GSH production. scispace.com One investigation demonstrated that NAPQI binds covalently to glutathione synthetase (GS), the enzyme that catalyzes the final step in GSH synthesis. scispace.com This covalent binding leads to the irreversible inhibition of GS activity in a cell-free system. scispace.com This finding suggests that NAPQI not only consumes existing GSH but may also actively suppress its replenishment by incapacitating the synthetic enzymes. scispace.com

Further in vitro studies using human alveolar macrophages and type II pneumocytes have corroborated the GSH-depleting effect of acetaminophen. nih.govregulations.gov In these cell culture models, exposure to acetaminophen resulted in a time- and concentration-dependent decrease in intracellular GSH levels. nih.govregulations.gov This depletion was significantly lessened by the presence of cytochrome P450 inhibitors, confirming that the effect is dependent on the metabolic activation of acetaminophen to its reactive intermediate. nih.govregulations.gov

| System | Metabolite/Analog | Observed Effect | Mechanism |

|---|---|---|---|

| Cell-Free (Purified Enzyme) | N-acetyl-p-benzoquinone imine (NAPQI) | Irreversible inhibition of Glutathione Synthetase (GS) | Covalent binding to the enzyme. scispace.com |

| In Vitro (Human Lung Macrophages) | Acetaminophen (via metabolic activation) | Up to 53% decrease in intracellular GSH. | Depletion via conjugation with NAPQI. nih.govregulations.gov |

| In Vitro (Human Type II Pneumocytes) | Acetaminophen (via metabolic activation) | Up to 34% decrease in intracellular GSH. | Depletion via conjugation with NAPQI. nih.govregulations.gov |

Modulation of Enzyme Activities by Metabolite Analogs in Vitro

Analogs of acetaminophen metabolites have been shown to modulate the activity of various enzymes and proteins in in vitro experimental systems. nih.gov These studies provide insight into the potential off-target effects of intermediates formed during acetaminophen metabolism.

One line of investigation focused on the impact of acetaminophen and its metabolite analogs on mitochondrial respiration using isolated mouse liver mitochondria. nih.gov While acetaminophen itself caused a reversible inhibition of NADH-linked respiration, its quinone derivatives, which are analogs of the reactive NAPQI metabolite, were found to be much more potent inhibitors. nih.gov Specifically, 4-acetamido-o-benzoquinone and 2-acetamido-p-benzoquinone were observed to inhibit all mitochondrial respiration. nih.gov The mechanism of this inhibition was localized to the Complex III region of the electron transport chain. nih.gov The onset of this inhibition was dependent on active respiration, suggesting an interaction with oxidized components of the respiratory chain. nih.gov

Other research has shown that acetaminophen metabolites can modulate the activity of transient receptor potential (TRP) channels. In vitro studies have suggested that metabolites such as N-arachidonoyl-phenolamine and NAPQI can act as activators of TRPV1 and TRPA1 channels. nih.gov Conversely, acetaminophen itself, without being metabolized, has been shown to dose-dependently suppress Ca2+ entry through the TRPV4 channel in cell lines expressing the receptor. nih.gov These findings highlight the diverse and sometimes opposing modulatory effects that acetaminophen and its various metabolites can exert on different cellular proteins. nih.gov

| Metabolite/Analog | Target Enzyme/Protein | Experimental System | Observed Effect |

|---|---|---|---|

| 4-acetamido-o-benzoquinone | Mitochondrial Respiratory Chain (Complex III) | Mouse Liver Mitochondria | Potent inhibitor of respiration. nih.gov |

| 2-acetamido-p-benzoquinone | Mitochondrial Respiratory Chain (Complex III) | Mouse Liver Mitochondria | Potent inhibitor of respiration. nih.gov |

| N-arachidonoyl-phenolamine | TRPV1 / TRPA1 Channels | Cell-based assays | Activation of channels. nih.gov |

| N-acetyl-p-benzoquinone imine (NAPQI) | TRPV1 / TRPA1 Channels | Cell-based assays | Activation of channels. nih.gov |

Advanced Analytical Methodologies for Research Quantification and Characterization

Qualitative and Quantitative Analysis of Metabolites as Research Tools

Use as Certified Reference Materials in Analytical Research

Acetaminophen (B1664979) Mercapturate Disodium Salt is utilized in analytical research as a Certified Reference Material (CRM). lgcstandards.com CRMs are standards characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The availability of Acetaminophen Mercapturate Disodium Salt as a CRM is essential for the accurate calibration of analytical instruments and the validation of new analytical methods. lgcstandards.com

In practice, CRMs ensure that the data generated from the analysis of biological samples are highly accurate and reliable. lgcstandards.com Researchers use these standards to create calibration curves, which are essential for determining the concentration of the metabolite in unknown samples. They also serve as quality control materials to verify the performance of an analytical method over time. The use of a CRM for Acetaminophen Mercapturate Disodium Salt underpins the validity of research findings in studies examining the metabolic pathways of Acetaminophen.

Table 1: Chemical Properties of Acetaminophen Mercapturate Disodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂Na₂O₅S |

| Molecular Weight | 356.31 g/mol |

| Synonyms | Paracetamol 3-Mercapturate Disodium Salt; N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]-DL-cysteine Disodium Salt |

| Appearance | Neat |

Data sourced from LGC Standards and CymitQuimica. cymitquimica.comlgcstandards.com

Application in Method Development and Validation for Drug Metabolism Research

The study of Acetaminophen's metabolic fate is critical for understanding its pharmacology. Acetaminophen Mercapturate Disodium Salt is a key analyte in the development and validation of analytical methods designed to quantify Acetaminophen and its various metabolites in biological matrices like plasma and urine. ucl.ac.uknih.gov These methods, often employing techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), require pure standards of each metabolite for proper development and validation. ucl.ac.uknih.gov

During method development, the reference material for Acetaminophen Mercapturate Disodium Salt is used to optimize chromatographic conditions, such as the mobile phase composition, flow rate, and column type, to achieve clear separation from the parent drug and other metabolites. ucl.ac.ukejmanager.com It is also essential for tuning the mass spectrometer to achieve the highest sensitivity and specificity for the detection of the analyte.

Method validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. According to guidelines from regulatory bodies, validation involves assessing several performance characteristics. nih.gov A stable isotope-labeled analog, such as Acetaminophen-D3 Mercapturate, is often used as an internal standard to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. veeprho.com

Table 2: Typical Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

This table represents typical validation parameters and acceptance criteria in bioanalytical method development. ejmanager.comresearchgate.netresearchgate.net

The application of Acetaminophen Mercapturate Disodium Salt in these validated methods allows researchers to accurately track the formation and excretion of this specific metabolite, providing insights into the metabolic pathways of Acetaminophen, particularly the role of glutathione (B108866) conjugation in its detoxification. nih.govdtu.dk

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetaminophen |

| Acetaminophen Mercapturate Disodium Salt |

| Acetaminophen-D3 Mercapturate |

Mechanistic Investigations of Electrophilic Metabolite Adduction in Research Models

Formation of Covalent Adducts of NAPQI with Biological Macromolecules in Vitro

In controlled laboratory settings, the bioactivation of acetaminophen (B1664979) to NAPQI is a critical initiating event leading to the covalent modification of essential cellular components. nih.gov When the primary detoxification pathway involving glutathione (B108866) becomes overwhelmed, NAPQI indiscriminately forms covalent bonds with nucleophilic sites on both proteins and nucleic acids. frontiersin.orgtandfonline.com This adduction disrupts the normal structure and function of these macromolecules, triggering cellular dysfunction and death. nih.gov

Protein Adduction by NAPQI and its Relationship to Mercapturate Formation

The formation of acetaminophen mercapturate is a consequence of the detoxification of NAPQI through conjugation with glutathione. nih.govwikipedia.org This process, catalyzed by glutathione S-transferases, results in the formation of a glutathione conjugate that is further metabolized to cysteine and mercapturate conjugates, which are then excreted. nih.govwikipedia.org However, when glutathione stores are depleted, excess NAPQI covalently binds to cellular proteins, a process known as protein arylation. frontiersin.orgtandfonline.com This binding primarily targets the nucleophilic sulfhydryl groups of cysteine residues within proteins. frontiersin.orgtandfonline.com The formation of these protein adducts is considered a key event in the initiation of cellular damage. nih.govreactome.org

Research has shown that while cysteine is the primary target for NAPQI adduction due to the high nucleophilicity of its thiol group, other amino acid residues can also be modified. frontiersin.orgtandfonline.comnih.gov In vitro studies using N-acetyl amino acid methyl esters and synthetic peptides have demonstrated that NAPQI can form covalent bonds with the side chains of methionine, tyrosine, and tryptophan. nih.govsemanticscholar.orgresearchgate.net Tandem mass spectrometry has been instrumental in identifying the specific sites of modification on these amino acid residues. nih.govacs.org

However, in more complex biological systems, such as incubations with rat liver microsomes, the adduction appears to be more selective. nih.govacs.org In these experimental setups, NAPQI formed through metabolic activation of acetaminophen reacted almost exclusively with cysteine residues in model peptides. nih.govacs.org This suggests that while NAPQI has the chemical potential to react with other amino acids, cysteine residues are the most favorable targets under physiological conditions. nih.gov

Table 1: Amino Acid Residues Targeted by NAPQI Adduction

| Amino Acid | Reactivity with NAPQI in vitro | Evidence |

|---|---|---|

| Cysteine | High | Primary target for covalent binding due to its nucleophilic thiol group. frontiersin.orgtandfonline.comnih.gov |

| Methionine | Moderate | Forms covalent bonds with its side-chain functional group. nih.govsemanticscholar.orgresearchgate.net |

| Tyrosine | Moderate | Forms covalent bonds with its side-chain functional group. nih.govsemanticscholar.orgresearchgate.net |

| Tryptophan | Moderate | Forms covalent bonds with its side-chain functional group. nih.govsemanticscholar.orgresearchgate.net |

The covalent modification of proteins by NAPQI, or protein arylation, is a critical event that can trigger cellular stress responses in experimental models. frontiersin.org The formation of these adducts can lead to conformational changes in proteins, potentially impairing their function. frontiersin.org This disruption of protein structure and function is a key factor in initiating cellular stress. tandfonline.com

Mitochondrial proteins are particularly susceptible targets for NAPQI adduction. nih.govreactome.org The formation of adducts on mitochondrial proteins can lead to mitochondrial dysfunction, a critical event in the cascade leading to cell death. nih.gov While the precise mechanisms are still under investigation, the covalent binding of NAPQI to cellular proteins is considered a significant contributor to the observed cytotoxicity in research models. bohrium.com

Nucleic Acid Adduction by NAPQI in Cell-Free Systems

In addition to proteins, nucleic acids are also potential targets for adduction by the reactive NAPQI metabolite in cell-free experimental systems. nih.gov Cell-free nucleic acids, which include various forms of DNA and RNA found outside of cells, can be modified by electrophilic compounds. nih.govmdpi.com The study of these modifications, known as nucleic acid adductomics, provides insights into the potential for genotoxicity. nih.gov

While the primary focus of NAPQI toxicity research has been on protein adduction, the potential for interaction with nucleic acids is an area of investigation. The specific sites of DNA and RNA adduction by NAPQI in cell-free systems are not as extensively characterized as protein adduction sites. However, the general principles of electrophilic attack on nucleic acids suggest that nucleophilic centers in the purine (B94841) and pyrimidine (B1678525) bases would be the likely targets for covalent modification. The formation of such adducts could have significant implications for genetic integrity and cellular function.

Relationship between Glutathione Depletion and Unbound NAPQI Reactivity in Experimental Systems

In experimental systems, the availability of glutathione is a critical determinant of the extent of NAPQI-mediated cellular damage. nih.govport.ac.uk Glutathione acts as a primary defense mechanism by conjugating with and detoxifying NAPQI. nih.govwikipedia.org When glutathione levels are sufficient, NAPQI is efficiently neutralized. wikipedia.org

However, under conditions of excessive NAPQI formation, hepatic glutathione stores can become significantly depleted. nih.govport.ac.uk Animal studies have indicated that hepatotoxicity is often observed when glutathione levels drop by more than 70%. nih.gov This depletion allows the concentration of unbound, reactive NAPQI to increase within the cell. port.ac.uk The elevated levels of unbound NAPQI are then free to react with other cellular nucleophiles, leading to the widespread formation of protein and potentially nucleic acid adducts, which initiates cellular injury. port.ac.ukunimi.it It is important to note that some studies suggest that protein binding can occur even without substantial glutathione depletion, indicating a complex relationship between these events. nih.gov

In Vitro and Ex Vivo Models for Studying Adduct Formation Kinetics

The study of adduct formation kinetics, a critical aspect of understanding the bioactivation of compounds like Acetaminophen, relies heavily on in vitro and ex vivo models. These systems allow for the detailed investigation of the formation of electrophilic metabolites and their subsequent binding to cellular macromolecules under controlled laboratory conditions. The primary electrophilic metabolite of Acetaminophen is N-acetyl-p-benzoquinone imine (NAPQI). This reactive intermediate is detoxified by conjugation with glutathione, ultimately forming Acetaminophen mercapturate. nih.govnih.gov When glutathione stores are depleted, NAPQI covalently binds to proteins, forming protein adducts, which serve as a crucial biomarker for NAPQI formation. nih.govnih.govnih.gov

In vitro models, such as cultured liver cells, are instrumental in elucidating the time course and mechanisms of these processes. One widely used model is the HepaRG cell line, a human-derived hepatic progenitor cell line that can differentiate into hepatocyte-like cells. Studies using HepaRG cells have provided valuable insights into the kinetics of adduct release. Research has shown that, contrary to some earlier rodent studies, acetaminophen-protein adducts in these cells and in human overdose patients were lower at early time points and peaked around the time of maximal liver injury. nih.govresearchgate.net This suggests that the release of adducts into the extracellular space may be a more complex process than simple passive release during cell death and could involve active secretion mechanisms. nih.gov

Pharmacokinetic modeling in human subjects provides further data on adduct formation kinetics. Studies comparing immediate-release (IR) and extended-release (ER) formulations of acetaminophen have demonstrated differences in the rate of adduct formation, although the maximum concentration (Cmax) of adducts remained comparable. nih.gov This indicates that the total dose of acetaminophen is a more significant determinant of the extent of adduct formation than the rate of absorption. nih.gov Population pharmacokinetic modeling has further refined this understanding, showing that adducts exhibit formation-limited pharmacokinetics and that their formation can be saturated, following zero-order kinetics for a significant period. nih.gov

Detailed Research Findings

Comparative Kinetics of Adduct Formation (Immediate vs. Extended Release Acetaminophen):

A crossover study involving healthy subjects administered an 80 mg/kg dose of acetaminophen revealed key kinetic differences between IR and ER formulations. While the peak concentration of adducts was similar, the rate at which they were formed was significantly faster with the IR formulation. nih.gov

Interactive Data Table 1: Pharmacokinetic Parameters of Acetaminophen Protein Adducts

| Parameter | Immediate Release (IR) | Extended Release (ER) |

| Formation Rate (k_f) | 0.420 ± 0.157 1/hr | 0.203 ± 0.080 1/hr |

| Cmax (nmol/mL) | 0.108 ± 0.020 | 0.100 ± 0.028 |

Data sourced from a study on adduct formation following a single 80 mg/kg dose of acetaminophen. nih.gov

Modeling Adduct Formation in Healthy Subjects:

Population pharmacokinetic models have been developed to describe the relationship between acetaminophen exposure and the formation and disposition of its protein adducts. These models indicate that a two-compartment model with parallel linear and non-linear clearances accurately describes acetaminophen's pharmacokinetics. nih.gov The formation of adducts is considered a component of the non-linear clearance pathway. A key finding from this modeling is that adduct pharmacokinetics are "formation-limited," which helps to explain their apparent long half-life in circulation. nih.gov

Interactive Data Table 2: Key Findings from Adduct Pharmacokinetic Modeling

| Model Component | Description | Kinetic Implication |

| Acetaminophen (APAP) Model | Two-compartment with linear and non-linear clearance | Captures the disposition of the parent drug accurately. nih.gov |

| Adduct Formation | Saturated, zero-order kinetics | Occurs when the glutathione detoxification pathway is overwhelmed. nih.gov |

| Adduct Disposition | One-compartment with linear clearance | Describes the mono-exponential decline of adducts once formed. nih.gov |

| Overall Adduct PK | Formation-limited | The rate of adduct elimination appears slow because it is limited by the rate of their formation. nih.gov |

These in vitro and ex vivo modeling approaches are essential for translating mechanistic observations from preclinical animal models to human pathophysiology. nih.gov They provide a quantitative framework for understanding how the reactive metabolite NAPQI is formed and handled, offering crucial insights into the initiation of cellular injury. nih.gov

Comparative Biochemical Metabolism and Species Specific Pathways in Research

Genetic and Environmental Factors Influencing Mercapturate Formation in Experimental Organisms

The rate of acetaminophen (B1664979) mercapturate formation is influenced by a variety of genetic and environmental factors that alter the expression and activity of the enzymes involved in its metabolic pathways. nih.gov

Environmental factors, particularly co-exposure to other chemical compounds, can also modulate these pathways. nih.gov Many substances can induce or inhibit the enzymes that metabolize acetaminophen. For example, chronic ethanol (B145695) consumption is a well-documented inducer of CYP2E1, which can increase the rate of NAPQI formation. clinpgx.orgnih.gov Similarly, the antituberculosis drug isoniazid (B1672263) induces CYP2E1 and has been reported to increase acetaminophen oxidation and promote GSH depletion. clinpgx.orgnih.gov In contrast, certain anticonvulsant drugs like phenytoin (B1677684) and phenobarbital (B1680315) have been shown to inhibit acetaminophen glucuronidation in human hepatocytes. clinpgx.orgnih.gov This inhibition could redirect acetaminophen metabolism toward the oxidative pathway, potentially increasing the production of NAPQI and its mercapturate derivative. nih.gov

Developmental Aspects of Conjugation Pathways in Preclinical Models

The metabolic pathways responsible for acetaminophen conjugation, which compete with the pathway leading to mercapturate formation, undergo significant developmental changes. nih.gov Studies in preclinical models and human tissues have shown that the expression and activity of specific enzyme isoforms can vary between fetal and postnatal life. nih.govclinpgx.org

The sulfation pathway, in particular, exhibits clear developmental regulation. In the human fetal liver, sulfation of acetaminophen is carried out by SULT1A1, SULT1A3/4, SULT1E1, and SULT2A1, with SULT1A3/4 playing the major role. nih.govclinpgx.org However, in postnatal development, the activity of SULT1A3/4 diminishes, and SULT1A1 and SULT2A1 become the predominant enzymes responsible for acetaminophen sulfation. nih.govclinpgx.org These developmental shifts in the primary competing pathways can alter the proportion of acetaminophen that is available for oxidation to NAPQI, thereby influencing the amount of mercapturate formed at different life stages.

Future Directions and Emerging Research Avenues in Chemical Biology and Metabolism Studies

Utilization of Acetaminophen (B1664979) Mercapturate Disodium Salt in Novel Analytical Methodologies

The detection and quantification of acetaminophen and its metabolites are crucial for understanding its metabolism and toxicological pathways. Acetaminophen Mercapturate Disodium Salt, as a stable reference standard, is instrumental in the development and validation of novel analytical methods.

One of the foremost techniques is Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (U(H)PLC–MS/MS). ucl.ac.uk This methodology offers high sensitivity and specificity for the simultaneous analysis of acetaminophen and its various conjugates, including the glucuronide, sulfate (B86663), glutathione (B108866), cysteinyl, and N-acetylcysteinyl (mercapturate) forms, in biological matrices such as plasma. ucl.ac.uk A significant advantage of this technique is the minimal sample volume required (as low as 5 μl of plasma) and straightforward sample preparation, making it highly efficient for preclinical studies in various species. ucl.ac.uk The use of stable isotope-labeled internal standards, including deuterated forms of the mercapturate conjugate, ensures high accuracy and precision. ucl.ac.uk

Advanced analytical methods also allow for the semi-quantitative monitoring of other minor metabolites, providing a more comprehensive metabolic profile. ucl.ac.uk The development of gradient reversed-phase U(H)PLC–MS/MS methods has enabled rapid analysis times, typically around 7.5 minutes per sample, which is a considerable improvement for high-throughput screening. ucl.ac.uk

| Parameter | Method | Details |

| Analytical Technique | U(H)PLC–MS/MS | Gradient reversed-phase chromatography coupled with tandem mass spectrometry. ucl.ac.uk |

| Analytes Quantified | Acetaminophen, APAP-S, APAP-G, APAP-C, APAP-NAC, APAP-SG | Simultaneous quantification of parent drug and major phase II conjugates. ucl.ac.uk |

| Sample Volume | 5 µL of plasma | Minimal sample requirement, suitable for small animal studies. ucl.ac.uk |

| Analysis Time | 7.5 minutes per sample | Enables high-throughput analysis. ucl.ac.uk |

| Internal Standards | Stable isotope-labeled conjugates | Ensures accuracy and precision of quantification. ucl.ac.uk |

APAP-S: Acetaminophen Sulfate, APAP-G: Acetaminophen Glucuronide, APAP-C: Acetaminophen Cysteine, APAP-NAC: Acetaminophen N-acetylcysteine (Mercapturate), APAP-SG: Acetaminophen Glutathione

Investigation of Post-Conjugation Modifications of Acetaminophen Mercapturate in Research

Following the initial conjugation of the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), with glutathione, the resulting acetaminophen-glutathione conjugate undergoes further biotransformation to form acetaminophen mercapturate. Research indicates that this is not the terminal step in the metabolic pathway.

Studies in animal models have elucidated that the glutathione conjugate can be excreted in the bile and subsequently processed in the intestine and kidneys. nih.gov The biliary excretion of the glutathione conjugate is a significant contributor to the urinary levels of the cysteine and mercapturic acid conjugates. nih.gov However, research has also shown that biliary excretion is not an absolute requirement for the formation of these downstream metabolites, suggesting that the glutathione conjugate can also be transported from the liver into the bloodstream. nih.gov

Once in circulation, the glutathione conjugate is rapidly converted to the cysteine conjugate. nih.gov This conversion is not localized to a single organ but occurs at multiple sites throughout the body. nih.gov Further research has pointed to the potential for a "thiomethyl shunt," where conjugated thiomethyl metabolites are formed, which may have delayed formation and excretion rates. dtu.dk The identification of these metabolites, such as S-methyl-3-thioacetaminophen and its sulfate and glucuronide conjugates, provides a more complete picture of acetaminophen's metabolic fate and may extend the window for assessing exposure. dtu.dk

| Metabolite | Precursor | Key Transformation |

| Acetaminophen-cysteine | Acetaminophen-glutathione | Cleavage of glutamate (B1630785) and glycine (B1666218) residues. nih.gov |

| Acetaminophen Mercapturate | Acetaminophen-cysteine | N-acetylation of the cysteine moiety. nih.gov |

| S-methyl-3-thioacetaminophen | Post-conjugation metabolite | Further metabolic processing through the thiomethyl shunt pathway. dtu.dk |

Application in "Omics" Research for Non-Human Metabolomics Profiling

"Omics" technologies, particularly metabolomics, are increasingly being applied in preclinical research to gain a comprehensive understanding of the metabolic response to xenobiotics. The use of Acetaminophen Mercapturate Disodium Salt as a reference standard is critical for the accurate identification and quantification of metabolites in these global analyses.

While much of the "omics" research on acetaminophen has been conducted in human studies, the methodologies are directly translatable to non-human metabolomics profiling in preclinical species. tno.nl These studies can reveal novel metabolic pathways and biomarkers of exposure or toxicity. For instance, non-targeted analyses using high-resolution mass spectrometry can identify a wide array of known and previously uncharacterized acetaminophen metabolites. dtu.dk

In non-human models, metabolomics can be used to investigate species-specific differences in acetaminophen metabolism. This is particularly important for toxicology studies, as the profile of metabolites can vary significantly between species, leading to differences in susceptibility to acetaminophen-induced liver injury. By profiling the full spectrum of metabolites, including various conjugates derived from the mercapturic acid pathway, researchers can build more accurate predictive models of toxicity.

The application of "omics" in this context allows for a systems-level understanding of the biochemical perturbations caused by acetaminophen, moving beyond the analysis of a few pre-selected metabolites. This can lead to the identification of novel response pathways and a more nuanced understanding of the mechanisms of action. tno.nl

Development of Advanced In Vitro Models for Studying Conjugation Pathways

To better predict human responses to drugs and reduce reliance on animal testing, there is a significant effort to develop more physiologically relevant in vitro models. These models are crucial for studying the intricacies of acetaminophen's conjugation pathways.

Human liver organoids (HLOs) are emerging as a powerful tool in this area. frontiersin.org Derived from pluripotent stem cells, HLOs can be cultured to form three-dimensional structures that mimic the architecture and function of the human liver more closely than traditional two-dimensional cell cultures. frontiersin.org These organoid-based models have shown high predictive value for drug-induced liver injury and are being used to investigate the mechanisms of toxicity of numerous compounds, including acetaminophen. frontiersin.org

Microfabricated platforms, or "liver-on-a-chip" systems, represent another significant advancement. These devices allow for the precise control of the cellular microenvironment and can be used to create gradients of drug concentrations or metabolic activity, mimicking the zonation observed in the liver lobule in vivo. researchgate.net For example, it is known that the enzymes responsible for bioactivating acetaminophen to its reactive intermediate are more highly expressed in the perivenous region (zone 3) of the liver lobule. researchgate.net Microfluidic devices can recreate this metabolic zonation, providing a more accurate in vitro system for studying the spatial dynamics of acetaminophen metabolism and toxicity. researchgate.net

| In Vitro Model | Key Features | Application in Conjugation Pathway Studies |

| Human Liver Organoids (HLOs) | 3D self-organizing structures derived from stem cells; mimic in vivo liver architecture and function. frontiersin.org | Studying the overall metabolic profile of acetaminophen, including the efficiency of glucuronidation, sulfation, and glutathione conjugation pathways in a human-relevant context. frontiersin.org |

| Microfabricated Platforms ("Liver-on-a-Chip") | Precise control of the cellular microenvironment; ability to create metabolic gradients. researchgate.net | Investigating the zonal-specific metabolism of acetaminophen and the role of different hepatocyte populations in the conjugation and detoxification processes. researchgate.net |

Computational Chemistry and Molecular Modeling of Conjugation Reactions

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the mechanisms of conjugation reactions at the atomic level. These approaches complement experimental studies by offering insights into reaction energetics, transition states, and the structural features that govern molecular interactions.

Quantum chemical studies, using methods such as Density Functional Theory (DFT), have been employed to model the reaction between acetaminophen's reactive metabolite, NAPQI, and glutathione (GSH). nih.gov These calculations can determine the activation energies for the nucleophilic attack of the sulfur atom of GSH on the NAPQI molecule. nih.gov Such studies have confirmed that the reaction with GSH is kinetically much more favorable than potential reactions with other biological nucleophiles like DNA, providing a molecular basis for the detoxification role of glutathione. nih.gov

Molecular dynamics (MD) simulations can be used to study the stability and conformational changes of enzyme-substrate and protein-ligand complexes involved in conjugation pathways. nih.gov For example, MD simulations can help to understand how NAPQI interacts with enzymes like glutathione S-transferases (GSTs), which catalyze its conjugation with glutathione. nih.gov These simulations provide a dynamic picture of the binding process and can help to elucidate the specific amino acid residues that are critical for substrate recognition and catalysis. nih.gov

Furthermore, computational approaches are used to predict the physicochemical and biological properties of acetaminophen and its metabolites. researchgate.net By calculating parameters such as molecular orbital energies, dipole moments, and electrostatic potentials, researchers can gain a deeper understanding of the reactivity and potential biological activities of these compounds. researchgate.net

| Computational Method | Application | Insights Gained |

| Quantum Chemistry (e.g., DFT) | Modeling the reaction between NAPQI and glutathione. nih.gov | Determination of reaction pathways and activation energies, confirming the high reactivity of NAPQI towards GSH. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of NAPQI with enzymes like GSTs. nih.govnih.gov | Understanding the stability of protein-ligand complexes and identifying key interactions for binding and catalysis. nih.gov |

| In Silico Property Prediction | Calculating physicochemical properties of acetaminophen and its metabolites. researchgate.net | Predicting reactivity, biological activity, and potential for interactions with biological systems. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Acetaminophen Mercapurate Disodium Salt in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting acetaminophen with N-acetyl-L-cysteine under controlled pH (8–9) to form the mercapturate conjugate, followed by neutralization with sodium hydroxide to yield the disodium salt. Purification is achieved via recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure stoichiometric ratios and reaction kinetics are optimized to avoid byproducts .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC-UV/Vis : Quantifies purity using a C18 column with mobile phases like methanol/water (70:30) and UV detection at 254 nm.

- FT-IR Spectroscopy : Confirms functional groups (e.g., sulfhydryl, carboxylate) via peaks at 2500 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (COO⁻ symmetric stretch).

- Elemental Analysis : Validates sodium content (theoretical ~8.2%) to confirm salt formation. Cross-referencing with ChemSpider or spectroscopic databases ensures data accuracy .

Q. How should researchers handle and store this compound to maintain its stability in experimental settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity (>60% RH) or temperatures >25°C, as disodium salts are hygroscopic and prone to hydrolysis. For solutions, use pH 7.4 buffers (e.g., phosphate-buffered saline) and conduct stability assays under experimental conditions (e.g., 37°C for 24 hours) to verify integrity. Always use inert atmospheres (argon/nitrogen) for oxygen-sensitive reactions .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in hepatotoxicity models?

- Methodological Answer : Key considerations include:

- Dosing Regimen : Intraperitoneal (i.p.) administration in murine models (e.g., C57BL/6 mice) at 150–300 mg/kg to mimic acute liver injury. Adjust based on metabolic rate differences between sexes .

- Control Groups : Include vehicle controls (saline) and co-treatment with N-acetylcysteine (NAC) to assess glutathione depletion effects.

- Endpoint Validation : Measure serum alanine transaminase (ALT) and liver histopathology (e.g., centrilobular necrosis) to correlate AMDS exposure with hepatotoxicity .

Q. How can researchers address discrepancies in pharmacokinetic data when administering this compound in vivo?

- Methodological Answer : Discrepancies may arise from variable enterohepatic recirculation or interspecies metabolic differences. Mitigation strategies include:

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify AMDS and its metabolites (e.g., APAP-CYS) in plasma, liver, and urine at multiple timepoints.

- CYP450 Inhibition : Co-administer cytochrome P450 inhibitors (e.g., cimetidine) to assess metabolic pathway contributions.

- Statistical Modeling : Apply nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in clearance rates .

Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : For matrices like plasma or liver homogenate:

- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) to isolate AMDS.

- Detection : Employ tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., APAP-d3) for precision. Calibration curves should span 0.1–100 µg/mL with R² >0.98.

- Matrix Effects : Validate recovery rates (≥85%) and ion suppression using post-column infusion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.